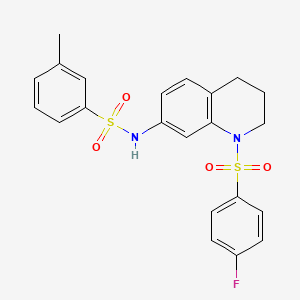

![molecular formula C20H19N5O4S B2494131 2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide CAS No. 852437-75-3](/img/structure/B2494131.png)

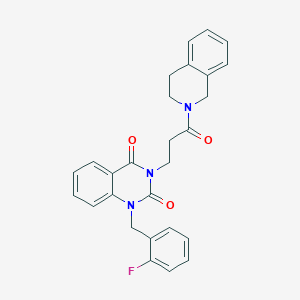

2-{[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Heterocyclic compounds, particularly those containing [1,2,4]triazolo[4,3-b]pyridazine frameworks, have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The specific compound , due to its structural components, is likely to exhibit interesting chemical and physical properties, warranting a detailed exploration of its synthesis, structure, and inherent characteristics.

Synthesis Analysis

The synthesis of similar triazolo[4,3-b]pyridazine derivatives typically involves multi-step reactions, starting from base heterocyclic compounds and proceeding through various functionalization and cyclization steps to introduce specific substituents such as dimethoxyphenyl and furylmethyl groups. A common approach might involve initial formation of a hydrazide derivative, followed by cyclization with orthoesters or acetic acid to form the desired triazolo[4,3-b]pyridazine core, further modified by thioalkylation to introduce the sulfur-containing side chain (R. M. Shakir, K. Ali, & Dhuha Faruk. Hussain, 2017).

Molecular Structure Analysis

The molecular structure of triazolo[4,3-b]pyridazine derivatives is characterized by a fused heterocyclic system that impacts the compound's electronic and spatial configuration. Structural elucidation often involves spectroscopic techniques such as NMR, IR, and possibly X-ray crystallography. These compounds typically exhibit planar geometries around the triazole and pyridazine rings, influencing their chemical reactivity and interaction with biological targets (Hamdi Hamid Sallam et al., 2021).

Chemical Reactions and Properties

Compounds with the [1,2,4]triazolo[4,3-b]pyridazine core are reactive towards nucleophiles and electrophiles, enabling further functionalization. Their chemical behavior includes participation in cycloaddition reactions, nucleophilic substitution, and electrophilic aromatic substitution, which are pivotal in modifying the compound for desired applications. The presence of electron-donating and withdrawing groups within the molecule influences its reactivity patterns (V. R. Karpina et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are significantly influenced by the nature and position of substituents on the heterocyclic framework. Compounds with dimethoxyphenyl and furylmethyl groups may exhibit moderate to low solubility in polar solvents, and their melting points can vary widely depending on the overall molecular symmetry and intermolecular interactions present in the solid state (Y. H. Mohammed et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the electron-donating effects of the dimethoxyphenyl group and the electron-withdrawing effects of the acetamide moiety. These effects contribute to the compound's overall stability and reactivity. Additionally, the presence of the triazolo[4,3-b]pyridazine core and thioether linkage may offer unique sites for chemical transformations, potentially leading to diverse biological activities (M. Rahimizadeh et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Assessment

2-{[3-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide belongs to a broader class of compounds that include fused heterocyclic 1,2,4-triazoles. These compounds are synthesized through a multi-step process starting from commercially available acids and amidoximes. The synthetic approach aims to develop novel compounds with diverse biological properties, including the possible pharmacological activity of the synthesized compounds (Karpina et al., 2019).

Antiproliferative Activity

Compounds related to the one have been studied for their antiproliferative activity. For instance, [1,2,4]triazolo[4,3-b]pyridazine derivatives were synthesized and tested for their potential to inhibit the proliferation of endothelial and tumor cells. This research contributes to the understanding of the antiproliferative effects of triazolo[4,3-b]pyridazine derivatives in a medicinal context (Ilić et al., 2011).

Antiviral Activity

Some derivatives of triazolo[4,3-b]pyridazine have shown promising antiviral activities. Specifically, certain compounds have demonstrated significant effects against the hepatitis A virus (HAV). This illustrates the potential of these compounds in antiviral therapies and highlights the importance of ongoing research in this area (Shamroukh & Ali, 2008).

Antioxidant Properties

Research has also focused on the antioxidant properties of compounds within the same family. These studies have involved synthesizing new derivatives and evaluating their antioxidant abilities, which can provide insights into the potential therapeutic applications of these compounds (Shakir et al., 2017).

Wirkmechanismus

Target of Action

Compounds with a similar [1,2,4]triazolo[4,3-b]pyridazine scaffold have been associated with various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions .

Mode of Action

The exact mode of action of this compound is currently unknown. The presence of the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which can accept and donate hydrogen bonds, allows the compound to interact with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures

Result of Action

Given the diverse pharmacological activities associated with similar compounds , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-27-15-6-5-13(10-16(15)28-2)20-23-22-17-7-8-19(24-25(17)20)30-12-18(26)21-11-14-4-3-9-29-14/h3-10H,11-12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIFRKPNGRYUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)

![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)

![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)

![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)